molecular formula C8H13Cl2N3O2 B2743640 Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride CAS No. 2228811-15-0

Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride

Cat. No.: B2743640
CAS No.: 2228811-15-0
M. Wt: 254.11
InChI Key: QKLKHXITVREXAS-UHFFFAOYSA-N
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Description

“Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride” is an organic compound . It belongs to the class of organic compounds known as imidazopyridines, which are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, alkylation or acylation of the secondary amine yielding compounds was achieved by treating with different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N3.2ClH/c1-2-7-3-6-5 (1)8-4-9-6;;/h4,7H,1-3H2, (H,8,9);2*1H . This indicates the presence of a tetrahydroimidazopyridine core in the molecule.

Scientific Research Applications

Organic Synthesis Applications

  • Nucleoside Activation and Oligonucleotide Synthesis : Utilization of imidazole derivatives, such as in the context of pyridine hydrochloride/imidazole systems, has shown promising results in the selective activation of nucleoside phosphoramidites. This method allows for the efficient synthesis of oligonucleotides, highlighting the importance of imidazole derivatives in enhancing synthetic methodologies for nucleic acid chemistry (Gryaznov & Letsinger, 1992).

Medicinal Chemistry Applications

  • P2X7 Receptor Antagonism : Research into the development of P2X7 antagonists has led to the synthesis of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivatives. These compounds, including specific methyl substituted variants, have demonstrated potent antagonistic activity against the P2X7 receptor. This is critical for exploring new treatments for conditions associated with P2X7 activity, showcasing the therapeutic potential of imidazo[4,5-c]pyridine derivatives (Swanson et al., 2016).

Heterocyclic Chemistry and Drug Design

  • Development of Novel Heterocyclic Compounds : The imidazo[1,2-a]pyridine scaffold is identified as a significant structure in medicinal chemistry due to its presence in various therapeutic agents with a broad spectrum of biological activities. Efforts in structural modifications of this scaffold aim to discover and develop novel therapeutic agents, highlighting the versatility and potential of imidazo[4,5-c]pyridine derivatives in drug discovery and development (Deep et al., 2016).

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7-10-5-2-3-9-4-6(5)11-7;;/h9H,2-4H2,1H3,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLKHXITVREXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(N1)CNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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